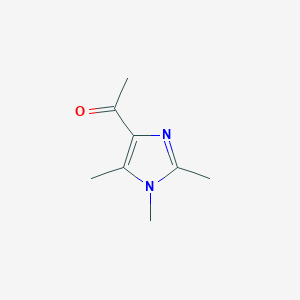

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone is a chemical compound with the molecular formula C8H12N2O. It is characterized by the presence of an imidazole ring substituted with three methyl groups and an ethanone group.

Métodos De Preparación

The synthesis of 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,5-trimethylimidazole and acetyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Aplicaciones Científicas De Investigación

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Mecanismo De Acción

The mechanism of action of 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence metabolic pathways, potentially leading to changes in cellular processes such as signal transduction and gene expression.

Comparación Con Compuestos Similares

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds like 3-(1,2,5-trimethyl-1H-imidazol-4-yl)butan-1-amine share structural similarities but differ in their functional groups and overall reactivity.

Actividad Biológica

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and antifungal properties, potential therapeutic applications, and mechanisms of action.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 1-(1,2,5-trimethylimidazol-4-yl)ethanone

- Molecular Formula: C8H12N2O

- CAS Number: 1377837-92-7

The compound features an imidazole ring with three methyl substitutions and an ethanone group, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The following table summarizes key findings from recent studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth.

- Disruption of Membrane Integrity: It is hypothesized that the compound can integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Studies

Several studies have explored the therapeutic potential of this compound in various biological contexts:

-

Antifungal Activity in Clinical Isolates:

A study conducted on clinical isolates of Candida spp. showed that the compound effectively inhibited fungal growth at concentrations lower than traditional antifungal agents. This suggests a promising alternative for treating fungal infections resistant to current therapies. -

Synergistic Effects with Antibiotics:

Research has indicated that when combined with certain antibiotics, this compound enhances their efficacy against multi-drug resistant bacteria. This synergy could provide a novel approach to overcoming resistance mechanisms.

Future Directions

The ongoing research into the biological activity of this compound highlights its potential as a therapeutic agent. Future studies should focus on:

- In Vivo Efficacy: Evaluating the compound's effectiveness in animal models to assess its therapeutic potential.

- Mechanistic Studies: Further elucidating the exact molecular targets and pathways affected by the compound.

- Formulation Development: Exploring different delivery methods to enhance bioavailability and reduce toxicity.

Propiedades

IUPAC Name |

1-(1,2,5-trimethylimidazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-8(6(2)11)9-7(3)10(5)4/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFYCVRCQZFVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.